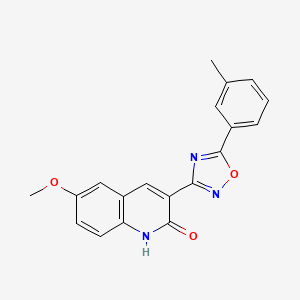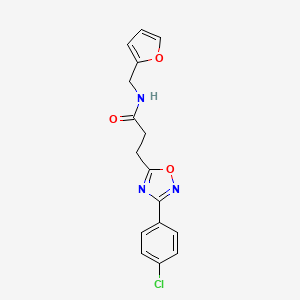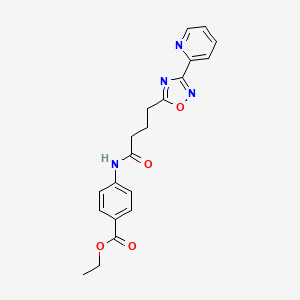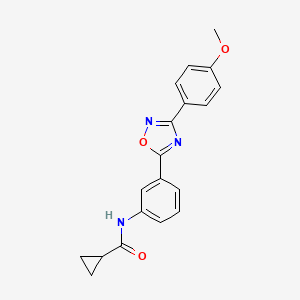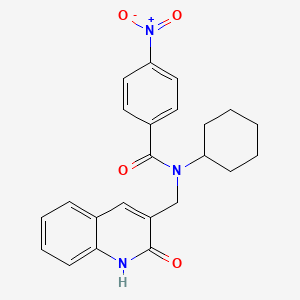
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as CQMA, is a novel compound with potential applications in scientific research. CQMA belongs to the class of quinoline derivatives and has been synthesized using a simple and efficient method.
Mécanisme D'action
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide's mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound also activates the mitochondrial pathway, leading to the release of cytochrome c and caspase activation, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
This compound exhibits potent anticancer activity by inducing apoptosis in cancer cells. This compound also inhibits cancer cell migration and invasion, which are crucial steps in cancer metastasis. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide's simple and efficient synthesis method makes it an attractive compound for lab experiments. Its potent anticancer activity and potential applications in cancer research make it a promising candidate for further studies. However, this compound's limited solubility in water and low bioavailability are some of the limitations that need to be addressed in future research.
Orientations Futures
Future research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide should focus on addressing its limitations, such as low solubility and bioavailability, to enhance its therapeutic potential. Further studies are also needed to investigate this compound's mechanism of action in more detail and its potential applications in other diseases, such as inflammation and oxidative stress-related diseases. Additionally, the development of this compound-based drug delivery systems could enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide is synthesized using a simple one-pot reaction method. The synthesis involves the reaction between 2-hydroxy-3-(chloromethyl)quinoline and cyclohexylamine in the presence of 4-nitrobenzoyl chloride. The reaction proceeds under mild conditions and yields this compound in high purity and yield.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Propriétés
IUPAC Name |
N-cyclohexyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22-18(14-17-6-4-5-9-21(17)24-22)15-25(19-7-2-1-3-8-19)23(28)16-10-12-20(13-11-16)26(29)30/h4-6,9-14,19H,1-3,7-8,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGSZIEPVHVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
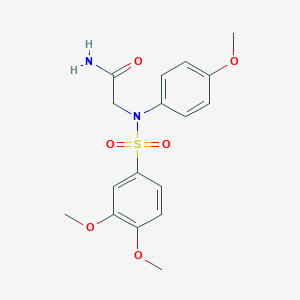
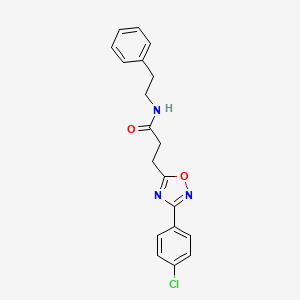
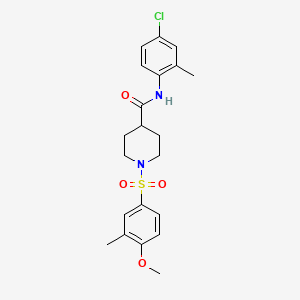
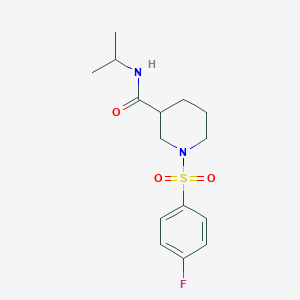

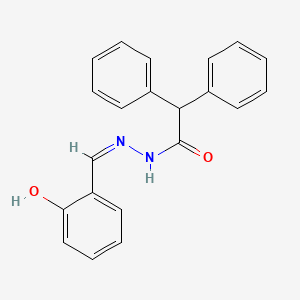
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
